trans-3-Methyl-4-aminotetrahydropyran
Overview
Description
Trans-3-Methyl-4-aminotetrahydropyran (trans-MATP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to yellow solid with a molecular weight of 151.64 .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride . The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-4-8-3-2-6 (5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 .Physical And Chemical Properties Analysis
Trans-3-Methyl-4-aminotetrahydropyran hydrochloride is a solid at room temperature . to 97% . The storage temperature is 2-8°C .Scientific Research Applications
DNA Binding Studies :
- Novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran have been synthesized and characterized. Their ability to bind with DNA was investigated, demonstrating potential applications in the study of DNA interactions and possibly in the development of new drugs (Jadoo, Booysen, & Akerman, 2017).
Synthesis of Various Derivatives :
- Research has been conducted on the preparation of cis- and trans-dimethoxytetrahydropyran and their methylated derivatives, showcasing the versatility of tetrahydropyran compounds in organic synthesis (Srivastava & Brown, 1970).
Antiproliferative Activity Investigation :
- The synthesis of new compounds involving methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives and their antiproliferative activities were investigated, indicating potential applications in cancer research (Yurttaş, Evren, & Özkay, 2022).
Chemical Reactions and Stereochemistry :
- The chemical behavior of 4-methyl-5,6-dihydropyran and its isomers under various conditions has been studied, providing insights into the stereochemical aspects of tetrahydropyrans (Ibatullin et al., 1982).
Synthesis of Homoallylic Amines :
- A study demonstrates the synthesis of functionalized homoallylic amines through the hydrozirconation of allenes and nitriles, leading to 3-aminotetrahydropyrans. This showcases the potential in synthesizing complex organic molecules (Wipf & Manojlovic, 2011).
Asymmetric Synthesis of Stereoisomers :
- The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric synthesis of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acids, demonstrating the precision of modern synthetic chemistry (Bunnage et al., 2004).
Functionalization of Tetrahydropyrans :
- Research on the chlorination of 3-methyltetrahydropyran with sulfuryl chloride provides insights into functionalization strategies of tetrahydropyrans, relevant for chemical synthesis and drug development (Buyck & Verhue, 2010).
Reactions with α-Amino Acids :
- 4-Methyl-3,4-epithiotetrahydropyran reacts with α-amino acids in an alkaline medium, indicating potential uses in synthesizing amino acid derivatives (Vasil'eva, Kalimullina, & Safarov, 2003).
Safety And Hazards
The safety information available indicates that this compound may be hazardous. The safety pictograms include an exclamation mark . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P305, P312, P321, P330, P338, P351, P352, P362 .
properties
IUPAC Name |
(3R,4S)-3-methyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237155 | |
Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Methyl-4-aminotetrahydropyran | |
CAS RN |
1638784-50-5 | |
Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638784-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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